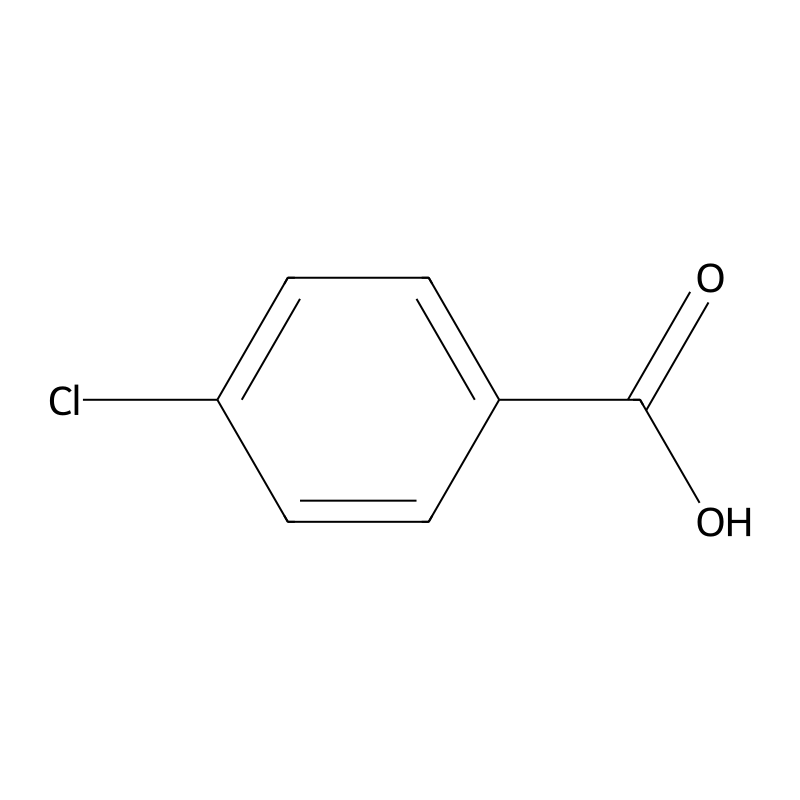

4-Chlorobenzoic acid

ClC6H4COOH

C7H5ClO2

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

ClC6H4COOH

C7H5ClO2

Molecular Weight

InChI

InChI Key

SMILES

solubility

In water, 77 mg/L at 25 °C

Soluble in 5290 parts water

Insoluble in benzene, carbon tetrachloride; very soluble in ethanol; slightly soluble in ethyl ether, chloroform

Freely soluble in alcohol, ether

Solubility in water: none

Synonyms

Canonical SMILES

4-Chlorobenzoic acid is an organic compound characterized by the molecular formula ClC₆H₄CO₂H. It appears as a white solid and is soluble in various organic solvents as well as in aqueous bases. This compound features a chloro substituent at the para position of the benzoic acid structure, which contributes to its unique chemical properties and reactivity. 4-Chlorobenzoic acid is primarily synthesized through the oxidation of 4-chlorotoluene, a process that transforms the methyl group into a carboxylic acid group .

Material Science

- Lanthanide Complexes: 4-CBA acts as a ligand in the synthesis of luminescent lanthanide complexes. These complexes possess unique optical properties making them valuable for bio-labeling applications in biological research and fiber communication technologies [].

Environmental Science

- Biodegradation Studies: 4-CBA is a metabolite produced by some bacteria during the breakdown of xenobiotics (foreign chemicals) in the environment. Studying its degradation pathways helps researchers understand the behavior of pollutants and develop strategies for bioremediation [].

Catalysis Research

- Photocatalytic Degradation: 4-CBA serves as a model pollutant in studies evaluating the effectiveness of photocatalysis for removing organic contaminants from water. Researchers investigate how light interacts with catalysts like titanium dioxide (TiO2) to degrade 4-CBA, providing insights for water purification technologies [].

Toxicology Research

- Deprotonation: The acidic hydrogen of the carboxylic group can be removed by strong bases, forming the corresponding carboxylate ion.

- Esterification: It can react with alcohols in the presence of acid catalysts to form esters.

- Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

- Halogenation: The aromatic ring can undergo electrophilic substitution reactions, allowing for further chlorination or other halogenations at available positions on the ring .

The primary method for synthesizing 4-chlorobenzoic acid involves the oxidation of 4-chlorotoluene. This reaction typically employs oxidizing agents such as potassium permanganate or chromium trioxide under acidic conditions. Other methods include:

- Sulfonylchlorination: This involves treating 4-chlorotoluene with chlorosulfonic acid to form 4-chloro-3-chlorosulfonylbenzoic acid, which can then be hydrolyzed to yield 4-chlorobenzoic acid .

- Direct chlorination: Chlorination of benzoic acid followed by purification steps can also produce this compound.

4-Chlorobenzoic acid has a variety of applications across different fields:

- Pharmaceuticals: It serves as an intermediate in the synthesis of various drugs and bioactive compounds.

- Agriculture: Utilized in the formulation of herbicides and pesticides due to its biological activity.

- Chemical Manufacturing: Employed in producing dyes, pigments, and other organic compounds.

- Research: Used in laboratories for studying

Research into the interactions of 4-chlorobenzoic acid with biological systems has highlighted its potential effects on microbial communities. Studies indicate that it may influence the metabolic pathways of certain bacteria, leading to alterations in their growth and survival rates. Additionally, its interactions with enzymes involved in dehalogenation processes have been investigated, revealing insights into its biochemical behavior and implications for bioremediation efforts .

Several compounds share structural similarities with 4-chlorobenzoic acid. Here are some notable examples:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Benzoic Acid | C₇H₆O₂ | No halogen substituents; simpler structure |

| 2-Chlorobenzoic Acid | C₇H₅ClO₂ | Chlorine at ortho position; different reactivity |

| 3-Chlorobenzoic Acid | C₇H₅ClO₂ | Chlorine at meta position; different properties |

| 4-Bromobenzoic Acid | C₇H₄BrO₂ | Bromine substituent; similar reactivity |

Uniqueness of 4-Chlorobenzoic Acid

What sets 4-chlorobenzoic acid apart from these similar compounds is its specific position of the chlorine substituent, which influences its solubility and reactivity patterns. The para position allows for distinct electrophilic substitution reactions compared to its ortho and meta counterparts. Furthermore, its application in pharmaceuticals and agriculture highlights its functional versatility within organic synthesis .

Physical Description

White odorless solid; [ICSC] Off-white or white powder; [MSDSonline]

ODOURLESS WHITE SOLID IN VARIOUS FORMS.

Color/Form

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Flash Point

238 °C (460 °F) (Closed cup)

Heavy Atom Count

Vapor Density

Density

1.5 g/cm³

Relative density of the vapour/air-mixture at 20 °C (air = 1): 1

LogP

2.65 (LogP)

log Kow = 2.65

2.65

Decomposition

Melting Point

243 °C

MP: 44 °C /p-Chlorobenzoic acid, methyl ester/

UNII

Related CAS

3686-66-6 (hydrochloride salt)

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 33 of 105 companies. For more detailed information, please visit ECHA C&L website;

Of the 9 notification(s) provided by 72 of 105 companies with hazard statement code(s):;

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H311 (11.11%): Toxic in contact with skin [Danger Acute toxicity, dermal];

H315 (93.06%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (81.94%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H331 (11.11%): Toxic if inhaled [Danger Acute toxicity, inhalation];

H332 (11.11%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (80.56%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H400 (11.11%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

Mechanism of Action

Vapor Pressure

Vapor pressure, Pa at 25 °C: 0.3

Pictograms

Acute Toxic;Irritant;Environmental Hazard

Other CAS

Metabolism Metabolites

Yields p-chlorohippuric acid in man. /From table/

Pseudomonas sp. WR912 was isolated by continuous enrichment in three steps with 3-chloro-, 4-chloro-, and finally 3,5-dichlorobenzoate as sole source of carbon and energy. The doubling times of the pure culture with these growth substrates were 2.6, 3.3, and 5.2 h, respectively. Stoichiometric amounts of chloride were eliminated during growth. Oxygen uptake rates with chlorinated benzoates revealed low stereospecificity of the initial benzoate 1,2-dioxygenation. Dihydrodi-hydroxybenzoate dehydrogenase, catechol 1,2-dixoygenase, and muconate cycloisomerase activities were found in cell-free extracts. The ortho cleavage activity for catechols appeared to involve induction of isoenzymes with different stereospecificity towards chlorocatechols. A catabolic pathway for chlorocatechols was proposed on the basis of similarity to chlorophenoxyacetate catabolism, and cometabolism of 3,5-dimethylbenzoate by chlorobenzoate-induced cells yielded 2,5-dihydro-2,4-dimethyl-5-oxo-furan-2-acetic acid.

A mixed population, enriched and established in a defined medium, from a sewage sludge inoculum was capable of complete mineralization of 4-chlorobenzoate. An organism, identified as Arthrobacter sp., was isolated from the consortium and shown to be capable of utilizing 4-chlorobenzoate as the sole carbon and energy source in pure culture. This organism (strain TM-1), dehalogenated 4-chlorobenzoate as the initial step in the degradative pathway. The product, 4-hydroxybenzoate, was further metabolized via protocatechuate. The ability of strain TM-1 to degrade 4-chlorobenzoate in liquid medium at 25 °C was improved by the use of continuous culture and repeated sequential subculturing. Other chlorinated benzoates and the parent compound benzoate did not support growth of strain TM-1. An active cell extract was prepared and shown to dehalogenate 4-chloro-, 4-fluoro-, and 4-bromobenzoate. Dehalogenase activity had an optimum pH of 6.8 and an optimum temperature of 20 °C and was inhibited by dissolved oxygen and stimulated by manganese (Mn). Strain improvement resulted in an increase in the specific activity of the cell extract from 0.09 to 0.85 nmol of 4-hydroxybenzoate per min per mg of protein and a decrease in the doubling time of the organism from 50 to 1.6 hr.

Wikipedia

Use Classification

Methods of Manufacturing

Produced by the oxidation of 4-chlorotoluene.

General Manufacturing Information

Analytic Laboratory Methods

The infrared, the Fourier transform infrared and Fourier transform Raman spectra of p-chlorobenzoic acid (p-CBA) has been recorded in the region 4000-600 cm(-1), 4000-400 cm(-1) and 4000-100 cm(-1), respectively. The optimized geometry, frequency and intensity of the vibrational bands of p-CBA were obtained by the ab initio HF and DFT (B3LYP) methods with complete relaxation in the potential energy surface using 6-311+G(d,p) basis set. The harmonic-vibrational frequencies were calculated and the scaled values have been compared with experimental FT-IR and FT-Raman spectra. The observed and the calculated frequencies are found to be in good agreement. The experimental spectra also coincide satisfactorily with those of theoretically constructed bar type spectrograms.

Storage Conditions

Stability Shelf Life

Dates

Advanced oxidation of pharmaceuticals by the ozone-activated peroxymonosulfate process: the role of different oxidative species

Emma Deniere, Stijn Van Hulle, Herman Van Langenhove, Kristof DemeesterePMID: 30099363 DOI: 10.1016/j.jhazmat.2018.07.071

Abstract

Given the need for innovations in advanced oxidation processes to deal with challenges such as OH scavenging, this paper addresses the removal of pharmaceuticals with a large variety in ozone reactivity (k= 0.15-3 × 10

M

s

) by use of the novel ozone-activated peroxymonosulfate (O

/PMS) process. A clear improvement in removal efficiency (up to 5 times higher) is noticed as a result of the generation of SO

- radicals, mainly for slow-ozone reacting compounds (k

≤ 250 M

s

) and in the presence of a OH scavenger. Depending on the target compound, SO

- are assessed to contribute for 50-90% to the overall removal of the micropollutants, both in single-compound and mixture experiments. Ozone-based PMS activation occurs at neutral to alkaline pH and, in the presence of a OH scavenger, removal efficiencies during O

/PMS are up to 3 times higher than with the O

/H

O

process. In optimizing the O

/PMS process, a trade-off has to made between the desired removal and the PMS:O

ratio. A molar ratio of 1:10 already results in a clear benefit compared to the ozonation process. Further increase of the PMS content up to a 1:1 ratio improved the removal by an additional factor of 1.3-1.5.

Low levels of iron enhance UV/H

Sydney L Ulliman, Garrett McKay, Fernando L Rosario-Ortiz, Karl G LindenPMID: 29227872 DOI: 10.1016/j.watres.2017.11.041

Abstract

While the presence of iron is generally not seen as favorable for UV-based treatment systems due to lamp fouling and decreased UV transmittance, we show that low levels of iron can lead to improvements in the abatement of chemicals in the UV-hydrogen peroxide advanced oxidation process. The oxidation potential of an iron-assisted UV/HO

(UV

+ H

O

+ iron) process was evaluated at neutral pH using iron levels below USEPA secondary drinking water standards (<0.3 mg/L). Para-chlorobenzoic acid (pCBA) was used as a hydroxyl radical (HO) probe to quantify HO steady state concentrations. Compounds degraded by different mechanisms including, carbamazepine (CBZ, HO oxidation) and N-nitrosodimethylamine (NDMA, direct photolysis), were used to investigate the effect of iron on compound degradation for UV/H

O

systems. The effects of iron species (Fe

and Fe

), iron concentration (0-0.3 mg/L), H

O

concentration (0-10 mg/L) and background water matrix (low-carbon tap (LCT) and well water) on HO production and compound removal were examined. Iron-assisted UV/H

O

efficiency was most influenced by the target chemical and the water matrix. Added iron to UV/H

O

was shown to increase the steady-state HO concentration by approximately 25% in all well water scenarios. While CBZ removal was unchanged by iron addition, 0.3 mg/L iron improved NDMA removal rates in both LCT and well water matrices by 15.1% and 4.6% respectively. Furthermore, the combination of UV/Fe without H

O

was also shown to enhance NDMA removal when compared to UV photolysis alone indicating the presence of degradation pathways other than HO oxidation.

Evaluation of 3-Chlorobenzoate 1,2-Dioxygenase Inhibition by 2- and 4-Chlorobenzoate with a Cell-Based Technique

Elena V Emelyanova, Inna P SolyanikovaPMID: 31491996 DOI: 10.3390/bios9030106

Abstract

The electrochemical reactor microbial sensor with the Clark oxygen electrode as the transducer was used for investigation of the competition between 3-chlorobenzoate (3-CBA) and its analogues, 2- and 4-chlorobenzoate (2-CBA and 4-CBA), for 3-chlorobenzoate-1,2-dioxygenase (3-CBDO) of1CP cells. The change in respiration of freshly harvested

1CP cells in response to 3-CBA served as an indicator of 3-CBDO activity. The results obtained confirmed inducibility of 3-CBDO. Sigmoidal dependency of the rate of the enzymatic reaction on the concentration of 3-CBA was obtained and positive kinetic cooperativity by a substrate was shown for 3-CBDO. The Hill concentration constant,

, and the constant of catalytic activity,

, were determined. Inhibition of the rate of enzymatic reaction by excess substrate, 3-CBA, was observed. Associative (competitive inhibition according to classic classification) and transient types of the 3-CBA-1,2-DO inhibition by 2-CBA and 4-CBA, respectively, were found. The kinetic parameters such as

and

were also estimated for 2-CBA and 4-CBA. The disappearance of the S-shape of the curve of the

versus

dependence for 3-CBDO in the presence of 4-CBA was assumed to imply that 4-chlorobenzoate had no capability to be catalytically transformed by 3-chlorobenzoate-1,2-dioxygenase of

1CP cells.

Characteristics and fate of natural organic matter during UV oxidation processes

Yongtae Ahn, Doorae Lee, Minhwan Kwon, Il-Hwan Choi, Seong-Nam Nam, Joon-Wun KangPMID: 28655115 DOI: 10.1016/j.chemosphere.2017.06.079

Abstract

Advanced oxidation processes (AOPs) are widely used in water treatments. During oxidation processes, natural organic matter (NOM) is modified and broken down into smaller compounds that affect the characteristics of the oxidized NOM by AOPs. In this study, NOM was characterized and monitored in the UV/hydrogen peroxide (HO

) and UV/persulfate (PS) processes using a liquid chromatography-organic carbon detector (LC-OCD) technique, and a combination of excitation-emission matrices (EEM) and parallel factor analysis (PARAFAC). The percentages of mineralization of NOM in the UV/H

O

and UV/PS processes were 20.5 and 83.3%, respectively, with a 10 mM oxidant dose and a contact time of 174 s (UV dose: approximately 30,000 mJ). Low-pressure, Hg UV lamp (254 nm) was applied in this experiment. The steady-state concentration of SO

was 38-fold higher than that of OH at an oxidant dose of 10 mM. With para-chlorobenzoic acid (pCBA) as a radical probe compound, we experimentally determined the rate constants of Suwannee River NOM (SRNOM) with OH (k

= 3.3 × 10

M

s

) and SO

(k

= 4.55 × 10

M

s

). The hydroxyl radical and sulfate radical showed different mineralization pathways of NOM, which have been verified by the use of LC-OCD and EEM/PARAFAC. Consequently, higher steady-state concentrations of SO

, and different reaction preferences of OH and SO

with the NOM constituent had an effect on the mineralization efficiency.

Esterification of Mixed Carboxylic-fatty Anhydrides Using Amberlyst-15 as Heterogeneous Catalyst

Iteb Trabelsi, Kamel Essid, Mohamed Hedi FrikhaPMID: 28674327 DOI: 10.5650/jos.ess17008

Abstract

The article deals with the use of mixed anhydrides for the synthesis of fatty esters. Both aliphatic and aromatic acids are involved, indicating different behaviors according to the chain length of the aliphatic acid. We describe a novel and efficient method for the synthesis of fatty esters by the esterification reaction of primary, secondary and tertiary alcohols with mixed carboxylic-palmitic anhydrides using resin Amberlyst-15 as heterogeneous acid catalyst. Influence of various reaction parameters such as molar ratio (anhydride/alcohol), catalyst amount, type of alcohol and type of mixed anhydride were studied to optimize the conditions for maximum yield. Among tested anhydrides we quote mainly the 4-chlorobenzoic palmitic anhydride because it was both reactive and selective for the preparation of palmitic acid ester. This anhydride gave a good yield of palmitic ester.Degradation Mechanism of 4-Chlorobiphenyl by Consortium of Pseudomonas sp. Strain CB-3 and Comamonas sp. Strain CD-2

Ziyu Xing, Ting Hu, Yun Xiang, Peng Qi, Xing HuangPMID: 31650227 DOI: 10.1007/s00284-019-01791-9

Abstract

Polychlorinated biphenyls (PCBs) are types of lasting environmental pollutants which are widely used in various industries. 4-chlorobiphenyl (4CBP) is a PCB which is harmful to the environment as well as humans. Two strains, CB-3 and CD-2, were isolated from the polluted soil of a chemical factory and could completely degrade 50 mg/L 4CBP within 12 h by co-culture. The consortium comprising strains CB-3 and CD-2 was effective in the degradation of 4CBP. 4CBP was degraded initially by strain CB-3 to accumulate 4-chlorobenzoate (4CBA) and further oxidised by strain CD-2. Based on 16S rRNA gene sequence analysis and phenotypic typing, strain CB-3 and strain CD-2 were identified as Pseudomonas sp. and Comamonas sp., respectively. The substrate spectra experiment showed that strain CB-3 could degrade PCBs with no more than three chlorine atoms. A gene cluster of biphenyl metabolism was found in the genome of strain CB-3. Besides, a dechlorination gene cluster and a gene cluster of protocatechuate (PCA) metabolic were found in the genome of strain CD-2. These gene clusters are supposed to be involved in 4CBP degradation. The ability of strains CB-3 and CD-2 to degrade 4CBP in soil was assessed by soil experiment, and 4CBP at the initial concentration of 10 mg/kg was 80.5% removed within 15 days.Biological degradation of 4-chlorobenzoic acid by a PCB-metabolizing bacterium through a pathway not involving (chloro)catechol

Sunday A AdebusoyePMID: 27766437 DOI: 10.1007/s10532-016-9776-3

Abstract

Cupriavidus sp. strain SK-3, previously isolated on polychlorinated biphenyl mixtures, was found to aerobically utilize a wide spectrum of substituted aromatic compounds including 4-fluoro-, 4-chloro- and 4-bromobenzoic acids as a sole carbon and energy source. Other chlorobenzoic acid (CBA) congeners such as 2-, 3-, 2,3-, 2,5-, 3,4- and 3,5-CBA were all rapidly transformed to respective chlorocatechols (CCs). Under aerobic conditions, strain SK-3 grew readily on 4-CBA to a maximum concentration of 5 mM above which growth became impaired and yielded no biomass. Growth lagged significantly at concentrations above 3 mM, however chloride elimination was stoichiometric and generally mirrored growth and substrate consumption in all incubations. Experiments with resting cells, cell-free extracts and analysis of metabolite pools suggest that 4-CBA was metabolized in a reaction exclusively involving an initial hydrolytic dehalogenation yielding 4-hydroxybenzoic acid, which was then hydroxylated to protocatechuic acid (PCA) and subsequently metabolized via the β-ketoadipate pathway. When strain SK-3 was grown on 4-CBA, there was gratuitous induction of the catechol-1,2-dioxygenase and gentisate-1,2-dioxygenase pathways, even if both were not involved in the metabolism of the acid. While activities of the modified ortho- and meta-cleavage pathways were not detectable in all extracts, activity of PCA-3,4-dioxygenase was over ten-times higher than those of catechol-1,2- and gentisate-1,2-dioxygenases. Therefore, the only reason other congeners were not utilized for growth was the accumulation of CCs, suggesting a narrow spectrum of the activity of enzymes downstream of benzoate-1,2-dioxygenase, which exhibited affinity for a number of substituted analogs, and that the metabolic bottlenecks are either CCs or catabolites of the modified ortho-cleavage metabolic route.Thermodynamic Characterization of Hydration Sites from Integral Equation-Derived Free Energy Densities: Application to Protein Binding Sites and Ligand Series

Stefan Güssregen, Hans Matter, Gerhard Hessler, Evanthia Lionta, Jochen Heil, Stefan M KastPMID: 28565907 DOI: 10.1021/acs.jcim.6b00765

Abstract

Water molecules play an essential role for mediating interactions between ligands and protein binding sites. Displacement of specific water molecules can favorably modulate the free energy of binding of protein-ligand complexes. Here, the nature of water interactions in protein binding sites is investigated by 3D RISM (three-dimensional reference interaction site model) integral equation theory to understand and exploit local thermodynamic features of water molecules by ranking their possible displacement in structure-based design. Unlike molecular dynamics-based approaches, 3D RISM theory allows for fast and noise-free calculations using the same detailed level of solute-solvent interaction description. Here we correlate molecular water entities instead of mere site density maxima with local contributions to the solvation free energy using novel algorithms. Distinct water molecules and hydration sites are investigated in multiple protein-ligand X-ray structures, namely streptavidin, factor Xa, and factor VIIa, based on 3D RISM-derived free energy density fields. Our approach allows the semiquantitative assessment of whether a given structural water molecule can potentially be targeted for replacement in structure-based design. Finally, PLS-based regression models from free energy density fields used within a 3D-QSAR approach (CARMa - comparative analysis of 3D RISM Maps) are shown to be able to extract relevant information for the interpretation of structure-activity relationship (SAR) trends, as demonstrated for a series of serine protease inhibitors.The Operon Encoding Hydrolytic Dehalogenation of 4-Chlorobenzoate Is Transcriptionally Regulated by the TetR-Type Repressor FcbR and Its Ligand 4-Chlorobenzoyl Coenzyme A

Minggen Cheng, Dongmei Pei, Xiangrong He, Yongchuang Liu, Pingping Zhu, Xin YanPMID: 33397703 DOI: 10.1128/AEM.02652-20

Abstract

The bacterial hydrolytic dehalogenation of 4-chlorobenzoate (4CBA) is a coenzyme A (CoA)-activation-type catabolic pathway that is usually a common part of the microbial mineralization of chlorinated aromatic compounds. Previous studies have shown that the transport and dehalogenation genes for 4CBA are typically clustered as anoperon and inducibly expressed in response to 4CBA. However, the associated molecular mechanism remains unknown. In this study, a gene (

) adjacent to the

operon was predicted to encode a TetR-type transcriptional regulator in

strain CD-2. The

knockout strain exhibited constitutive expression of the

cluster. In the host

, the expression of the

-fused green fluorescent protein (

) reporter was repressed by the introduction of the

gene, and genetic studies combining various catabolic genes suggest that the ligand for FcbR may be an intermediate metabolite. Purified FcbR could bind to the

DNA probe

, and the metabolite 4-chlorobenzyl-CoA (4CBA-CoA) prevented FcbR binding to the P

DNA probe. Isothermal titration calorimetry (ITC) measurements showed that 4CBA-CoA could bind to FcbR at a 1:1 molar ratio. DNase I footprinting showed that FcbR protected a 42-bp DNA motif (5'-GGAAATCAATAGGTCCATAGAAAATCTATTGACTAATCGAAT-3') that consists of two sequence repeats containing four pseudopalindromic sequences (5'-TCNATNGA-3'). This binding motif overlaps with the -35 box of

and was proposed to prevent the binding of RNA polymerase. This study characterizes a transcriptional repressor of the

operon, together with its ligand, thus identifying halogenated benzoyl-CoA as belonging to the class of ligands of transcriptional regulators.

The bacterial hydrolytic dehalogenation of 4CBA is a special CoA-activation-type catabolic pathway that plays an important role in the biodegradation of polychlorinated biphenyls and some herbicides. With genetic and biochemical approaches, the present study identified the transcriptional repressor and its cognate effector of a 4CBA hydrolytic dehalogenation operon. This work extends halogenated benzoyl-CoA as a new member of CoA-derived effector compounds that mediate allosteric regulation of transcriptional regulators.

Metabolite reanalysis revealed potential biomarkers for COVID-19: a potential link with immune response

Xin Chen, Mingli Gu, Tengda Li, Yi SunPMID: 33973485 DOI: 10.2217/fmb-2021-0047

Abstract

To understand the pathological progress of COVID-19 and to explore the potential biomarkers.The COVID-19 pandemic is ongoing. There is metabolomics research about COVID-19 indicating the rich information of metabolomics is worthy of further data mining.

We applied bioinformatics technology to reanalyze the published metabolomics data of COVID-19.

Benzoate, β-alanine and 4-chlorobenzoic acid were first reported to be used as potential biomarkers to distinguish COVID-19 patients from healthy individuals; taurochenodeoxycholic acid 3-sulfate, glucuronate and N,N,N-trimethyl-alanylproline betaine TMAP are the top classifiers in the receiver operating characteristic curve of COVID-severe and COVID-nonsevere patients.

These unique metabolites suggest an underlying immunoregulatory treatment strategy for COVID-19.